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Compound of Interest

Compound Name: Benzofurazan

Cat. No.: B1196253 Get Quote

An In-depth Technical Guide on the Fundamental Chemical Properties of 2,1,3-Benzoxadiazole

For Immediate Release

This technical guide provides a comprehensive overview of the core chemical properties of

benzofurazan, also known as 2,1,3-benzoxadiazole. Tailored for researchers, scientists, and

professionals in drug development, this document consolidates essential data, experimental

protocols, and key reactivity pathways to serve as a foundational resource for the scientific

community.

Core Chemical and Physical Properties
Benzofurazan is a heterocyclic aromatic organic compound consisting of a benzene ring fused

to a furazan ring. Its unique electronic structure imparts it with a range of interesting chemical

and physical properties, making it a valuable scaffold in medicinal chemistry and materials

science.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1196253?utm_src=pdf-interest
https://www.benchchem.com/product/b1196253?utm_src=pdf-body
https://www.benchchem.com/product/b1196253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

Molecular Formula C₆H₄N₂O [1]

Molecular Weight 120.11 g/mol [2]

CAS Number 273-09-6 [2]

Appearance
Pale yellow to yellow to brown

crystals, powder, or fused solid
[1]

Melting Point 69 °C [1]

Boiling Point Not available

Flash Point Not available

Solubility

Good solubility in organic

solvents. Slightly soluble in

ethanol, methanol, acetone,

benzene, chloroform, ethyl

acetate, and acetic acid.

[3]

Spectroscopic Properties
The structural elucidation and characterization of benzofurazan and its derivatives are heavily

reliant on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):

δ 7.85 (dd, J = 6.0, 4.0 Hz, 2H)

δ 7.41 (dd, J = 6.0, 4.0 Hz, 2H)[1]

¹³C NMR (100 MHz, CDCl₃):

δ 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6[1]

Infrared (IR) Spectroscopy
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The IR spectrum of benzofurazan exhibits characteristic absorption bands corresponding to its

specific functional groups and aromatic structure.

Wavenumber (cm⁻¹) Assignment

3100, 3080 Aromatic C-H stretch

1614, 1583, 1535 C=C aromatic ring stretching

1483, 1440, 1422 Aromatic ring vibrations

1351, 1282, 1263 C-N and N-O stretching

891, 834, 742, 732 C-H out-of-plane bending

(Data interpreted from[1])

Mass Spectrometry (MS)
Electron ionization mass spectrometry of benzofurazan results in a characteristic

fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 120.

Proposed Fragmentation Pathway:

Benzofurazan (m/z 120) C5H4NO+ (m/z 92)- CO C5H4N+ (m/z 76)- O C4H2+ (m/z 50)- HCN

Click to download full resolution via product page

Proposed fragmentation of benzofurazan.

Experimental Protocols
Synthesis of 2,1,3-Benzoxadiazole (Benzofurazan)
This protocol describes the synthesis of benzofurazan from 2-nitroaniline via a two-step

process.

Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1196253?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7235381/
https://www.benchchem.com/product/b1196253?utm_src=pdf-body
https://www.benchchem.com/product/b1196253?utm_src=pdf-body-img
https://www.benchchem.com/product/b1196253?utm_src=pdf-body
https://www.benchchem.com/product/b1196253?utm_src=pdf-body
https://www.benchchem.com/product/b1196253?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196253?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In a suitable flask, combine 2-nitroaniline, a phase transfer catalyst (e.g.,

tetrabutylammonium bromide), diethyl ether, and a 50% aqueous solution of potassium

hydroxide.

To this stirred mixture, add a sodium hypochlorite solution dropwise at room temperature.

Continue stirring for several hours.

Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers and evaporate the solvent under reduced pressure to yield the

crude 2,1,3-benzoxadiazole-1-oxide as a yellow solid.[1]

Step 2: Synthesis of 2,1,3-Benzoxadiazole

In a flask, dissolve 2,1,3-benzoxadiazole-1-oxide and triphenylphosphine in toluene.

Reflux the mixture for 3 hours.

Cool the reaction mixture and filter to remove any solids.

Evaporate the solvent from the filtrate to obtain the crude product.

Purify the crude product by column chromatography on silica gel using dichloromethane as

the eluent to afford pure 2,1,3-benzoxadiazole as a yellow solid.[1]

Step 1: Oxidation

Step 2: Reduction

2-Nitroaniline 2,1,3-Benzoxadiazole-1-oxide
NaOCl, KOH, Et2O

2,1,3-Benzoxadiazole-1-oxide Benzofurazan
PPh3, Toluene, Reflux
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Synthesis of Benzofurazan.

General Protocol for Spectroscopic Analysis
Sample Preparation for NMR: Dissolve the benzofurazan sample in a suitable deuterated

solvent (e.g., CDCl₃) to a concentration of approximately 5-10 mg/mL.

Sample Preparation for IR (KBr pellet): Grind a small amount of the benzofurazan sample with

dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a

hydraulic press.

Sample Preparation for Mass Spectrometry (Electron Ionization): Introduce a small amount of

the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute

solution in a volatile solvent.

Chemical Reactivity
The benzofurazan ring system exhibits a distinct reactivity pattern, primarily characterized by

its susceptibility to nucleophilic attack and its participation in cycloaddition reactions.

Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the furazan ring makes the benzene portion of the

benzofurazan molecule electron-deficient and thus activated towards nucleophilic aromatic

substitution. This reactivity is further enhanced by the presence of good leaving groups on the

benzene ring.

Substituted Benzofurazan Meisenheimer Complex+ Nucleophile Substituted Product- Leaving Group

Click to download full resolution via product page

Nucleophilic Aromatic Substitution.

Cycloaddition Reactions
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Benzofurazan and its derivatives can participate in cycloaddition reactions, acting as either the

diene or dienophile component, depending on the reaction partner. These reactions provide a

powerful tool for the synthesis of complex polycyclic heterocyclic systems.

Applications in Drug Development and Research
The unique properties of the benzofurazan scaffold have led to its widespread use in various

scientific disciplines.

Fluorescent Probes: The inherent fluorescence of many benzofurazan derivatives makes

them excellent candidates for the development of fluorescent probes for detecting and

imaging biological molecules and processes.[1]

Medicinal Chemistry: The benzofurazan moiety is a privileged structure in drug discovery,

with derivatives exhibiting a wide range of biological activities, including antimicrobial,

anticancer, and anti-inflammatory properties.

Materials Science: Benzofurazan-containing polymers and small molecules are being

explored for their applications in organic electronics, such as organic light-emitting diodes

(OLEDs) and organic photovoltaics (OPVs).

This guide serves as a starting point for researchers and scientists working with benzofurazan
and its derivatives. The provided data and protocols are intended to facilitate further exploration

and innovation in this exciting area of chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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